N-((4-benzyl-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

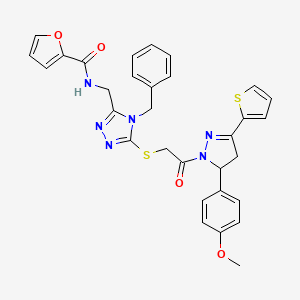

This compound features a complex heterocyclic architecture, integrating a 4H-1,2,4-triazole core substituted with a benzyl group at position 4 and a methyl-furan-2-carboxamide moiety at position 2. The thioether linkage at position 5 connects to a 2-oxoethyl group bearing a 4,5-dihydro-1H-pyrazol-1-yl unit, which is further substituted with a 4-methoxyphenyl and thiophen-2-yl group.

Properties

IUPAC Name |

N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N6O4S2/c1-40-23-13-11-22(12-14-23)25-17-24(27-10-6-16-42-27)35-37(25)29(38)20-43-31-34-33-28(18-32-30(39)26-9-5-15-41-26)36(31)19-21-7-3-2-4-8-21/h2-16,25H,17-20H2,1H3,(H,32,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELCTEFASQLWGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

- Substituent Influence on Yield : Electron-withdrawing groups (e.g., chloro in 4g ) may enhance reaction efficiency (70% yield), whereas bulky or electron-donating groups (e.g., benzyl in the target compound) could reduce yields due to steric hindrance.

- Spectral Signatures : The absence of C=O IR bands in triazole derivatives contrasts with the target compound’s expected C=O stretch (~1680 cm⁻¹), suggesting a stable carboxamide conformation. Thioether-linked compounds consistently show C=S vibrations near 1240–1260 cm⁻¹ .

Bioactivity and Functional Comparisons

Table 2: Bioactivity Profiles of Analogues

Key Insights :

Q & A

Basic: What synthetic strategies are recommended for constructing the 1,2,4-triazole and 4,5-dihydropyrazole moieties in this compound?

The synthesis of 1,2,4-triazole derivatives often involves cyclization of thiosemicarbazides under reflux conditions. For example, intramolecular cyclization of 1,4-disubstituted thiosemicarbazides in ethyl alcohol with phenylisothiocyanate can yield 4,5-disubstituted triazoles . The 4,5-dihydropyrazole core can be synthesized via condensation reactions, such as those described for Mannich bases using 2-thiophenecarboxylic acid hydrazide and phenylisothiocyanate in ethyl alcohol under reflux . Key intermediates like thiosemicarbazide derivatives should be purified via recrystallization (ethanol/water mixtures) to ensure high yields (>70%) .

Advanced: How can solvent effects influence the tautomeric equilibrium of the thiophene-containing triazole moiety during synthesis?

Solvents with high polarity (e.g., DMSO) stabilize thione-thiol tautomers by stabilizing the thione form through hydrogen bonding. In contrast, nonpolar solvents favor the thiol tautomer. Spectroscopic studies (FT-IR, Raman) combined with DFT calculations are critical to monitor tautomeric shifts. For example, thione-thiol equilibria in heterocyclic systems were analyzed using vibrational spectroscopy and quantum chemical methods . Reaction optimization should include solvent polarity screening to control tautomer distribution and reaction outcomes .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

- FT-IR : Identify functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹) and tautomeric forms .

- NMR : Use H and C NMR to confirm substituent positions, such as methoxyphenyl protons (~3.8 ppm) and thiophene carbons (~125-140 ppm) .

- X-ray crystallography : Resolve crystal packing and non-covalent interactions (e.g., π-π stacking between benzyl and furan groups) .

Advanced: How can molecular docking studies predict the biological activity of this compound against cancer-related targets?

Docking simulations using software like AutoDock Vina can model interactions with targets such as EGFR or COX-2. For example, pyrazole-triazole hybrids show affinity for kinase domains via hydrogen bonding with key residues (e.g., Lys745 in EGFR). Parameterize the compound’s force field using DFT-optimized geometries (B3LYP/6-31G*) . Validate predictions with in vitro assays (e.g., IC measurements against HeLa cells) .

Basic: What purification methods are effective for isolating intermediates with sulfur-containing groups?

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) to separate thioether intermediates .

- Recrystallization : Ethanol-water mixtures (1:1) effectively purify thiosemicarbazides with >95% purity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts .

Advanced: How do electronic effects of substituents (e.g., 4-methoxyphenyl) modulate the compound’s reactivity in nucleophilic substitution reactions?

Electron-donating groups (e.g., -OCH) increase electron density on the triazole ring, enhancing nucleophilic attack at the sulfur atom. Hammett substituent constants (σ) correlate with reaction rates: σ = -0.27 for -OCH accelerates thioether bond formation compared to electron-withdrawing groups. Kinetic studies using UV-Vis spectroscopy (monitoring disulfide bond cleavage) can quantify these effects .

Basic: What safety precautions are critical when handling intermediates with reactive thiol groups?

- Ventilation : Use fume hoods to avoid inhalation of volatile thiols (P210, P102) .

- Storage : Keep under nitrogen at -20°C to prevent oxidation to disulfides .

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid environmental release .

Advanced: How can QSAR models guide the optimization of this compound’s antifungal activity?

Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps can predict bioactivity. For triazole-thiophene hybrids, a positive correlation between lipophilicity (logP >3) and antifungal potency (against Candida spp.) has been observed. Synthesize analogs with varying substituents (e.g., -CF, -Cl) and validate using microdilution assays (MIC values) .

Basic: What are the key challenges in scaling up the synthesis of the furan-2-carboxamide moiety?

- Byproduct formation : Oxidative degradation of furan rings under acidic conditions requires strict pH control (pH 6-7) .

- Catalyst selection : Pd/C (5% wt) in hydrogenation steps minimizes over-reduction of the carboxamide group .

Advanced: How do non-covalent interactions (e.g., CH-π) influence the crystal packing and solubility of this compound?

Single-crystal X-ray studies reveal CH-π interactions between the benzyl group and thiophene ring, contributing to dense packing and low solubility (<0.1 mg/mL in water). Co-crystallization with PEG 4000 improves aqueous solubility (up to 2 mg/mL) by disrupting hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.